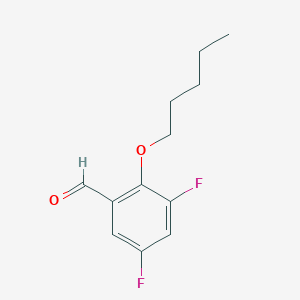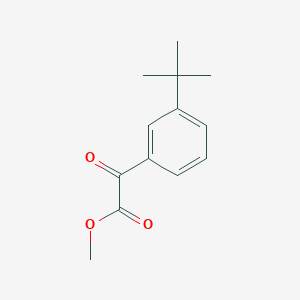![molecular formula C13H15FO2 B7992575 4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7992575.png)
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde is an organic compound with the molecular formula C13H15FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a cyclopentyloxy methyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Formation of Cyclopentyloxy Methyl Group: The cyclopentyloxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-fluorobenzaldehyde with cyclopentyl methanol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(Cyclopentyloxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclopentyloxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other derivatives.
Fluorine Atom: Can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Cyclopentyloxy Methyl Group: Provides steric hindrance and hydrophobic interactions, affecting the compound’s overall behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde can be compared with other similar compounds such as:
3-Fluorobenzaldehyde: Lacks the cyclopentyloxy methyl group, resulting in different reactivity and applications.
4-[(Methoxy)methyl]-3-fluorobenzaldehyde: Has a methoxy group instead of a cyclopentyloxy group, leading to variations in steric and electronic properties.
4-[(Cyclopentyloxy)methyl]-2-fluorobenzaldehyde: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-(cyclopentyloxymethyl)-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-13-7-10(8-15)5-6-11(13)9-16-12-3-1-2-4-12/h5-8,12H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXIAHOCRHQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=C(C=C(C=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7992524.png)








